Product packaging for Metapramine-d3(Cat. No.:CAS No. 1794942-17-8)

Metapramine-d3

Cat. No.: B586942
CAS No.: 1794942-17-8
M. Wt: 241.352
InChI Key: YXVZOBVWVRFPTE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metapramine-d3 is a deuterium-labeled stable isotope of the tricyclic compound Metapramine, specifically designed for use in research and development. With a molecular formula of C16H15D3N2 and a molecular weight of 241.35 g/mol, it serves as a critical internal standard in bioanalytical methods. Its primary research application is in quantitative mass spectrometry (LC-MS/MS), where it enables highly accurate and precise measurement of the parent compound, Metapramine, in complex biological matrices. This application is essential for reliable pharmacokinetic and metabolism studies. Metapramine is an antidepressant agent with desipramine-like effects, functioning primarily as a norepinephrine reuptake inhibitor without significant impact on the reuptake of serotonin or dopamine. It has also been identified as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor complex. The use of this compound as an internal standard helps to correct for analytical variability, thereby ensuring the validity and reproducibility of experimental data. This chemical is explicitly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

1794942-17-8

Molecular Formula

C16H18N2

Molecular Weight

241.352

IUPAC Name

N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3

InChI Key

YXVZOBVWVRFPTE-BMSJAHLVSA-N

SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

Synonyms

10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine;  5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine;  RP 19560-d3;  10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine; 

Origin of Product

United States

Strategic Synthesis and Characterization of Metapramine D3 for Research Applications

Methodologies for Targeted Deuterium (B1214612) Incorporation into the Metapramine (B130554) Structure

The introduction of deuterium into the Metapramine molecule requires precise chemical strategies to ensure the label is placed in a stable position and with high isotopic enrichment.

The synthesis of Metapramine-d3 can be achieved through various chemical and chemoenzymatic routes.

Chemical Synthesis: A common strategy for chemical synthesis involves modifying established synthesis pathways of the parent compound by introducing a deuterated reagent at a key step. The synthesis of Metapramine often involves the N-methylation of a desmethyl precursor. wikipedia.org A straightforward approach to producing this compound is to use a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or methyl-d3-tosylate, in the final step of the synthesis. For example, the N-alkylation of desmethylmetapramine with a deuterated methyl source would yield the desired this compound. This method offers high control over the labeling position, targeting the N-methyl group specifically. Other methods, such as reductive amination using deuterated reagents, can also be employed. researchgate.netnih.gov

Chemoenzymatic Synthesis: Chemoenzymatic methods leverage the high selectivity of enzymes to introduce isotopes. acs.org While a specific chemoenzymatic route for this compound is not widely published, general principles can be applied. For instance, a suitable enzyme, such as a methyltransferase, could potentially be used to catalyze the transfer of a deuterated methyl group from a cofactor like S-adenosyl-L-methionine (SAM-d3) to the precursor molecule. acs.orgnih.gov Another approach involves using enzymes that can facilitate hydrogen-deuterium exchange reactions in the presence of heavy water (D₂O) as the deuterium source. acs.orgresearchgate.net These biocatalytic methods are valued for their high stereo- and regioselectivity, often proceeding under mild reaction conditions. researchgate.net

The utility of a deuterated internal standard is fundamentally dependent on the stability of the isotopic label. acanthusresearch.com The C-D bond is stronger than the C-H bond, which is the basis of the kinetic isotope effect, but the label's stability is primarily determined by its position within the molecular structure. researchgate.net

Key considerations for placing the deuterium label include:

Avoiding Exchangeable Protons: Deuterium labels should not be placed on heteroatoms such as the nitrogen of amines or the oxygen of alcohols, as these positions are prone to rapid exchange with protons from the solvent or matrix components. acanthusresearch.com

Avoiding Labile Carbon Positions: Protons on carbons adjacent to carbonyl groups or certain activated aromatic positions can also be susceptible to exchange under acidic or basic conditions. acanthusresearch.com

Targeting Stable Positions: For this compound, labeling the N-methyl group is an ideal strategy. The methyl group is composed of sp³-hybridized carbons, and the C-D bonds are not adjacent to activating groups that would facilitate exchange. This placement ensures that the label remains intact throughout sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.comsigmaaldrich.com

Analytical Confirmation of Isotopic Purity and Labeling Efficiency

Following synthesis, it is imperative to verify the successful incorporation of deuterium, determine the isotopic purity, and confirm the location of the label. This is accomplished primarily through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS), such as techniques utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is the primary tool for confirming the mass shift due to deuteration and determining isotopic purity. thermofisher.comalmacgroup.com HRMS provides the necessary mass accuracy to differentiate between the unlabeled analyte and its deuterated isotopologue.

The analysis confirms the mass difference between Metapramine and this compound, which corresponds to the number of incorporated deuterium atoms. By comparing the signal intensity of the ion corresponding to this compound to any residual signal at the mass of unlabeled Metapramine, the isotopic purity can be calculated. lgcstandards.comresearchgate.net

Table 1: High-Resolution Mass Data for Metapramine and this compound

Compound Chemical Formula Monoisotopic Mass (Da) Protonated Ion [M+H]⁺ (m/z)
Metapramine C₁₆H₁₈N₂ 238.1470 239.1543

This interactive table displays the theoretical exact masses for the unlabeled and d3-labeled compound, illustrating the mass shift detected by HRMS. Data is derived from the known structure of Metapramine. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguously confirming the position of the deuterium label. msu.edu

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N-methyl group would be absent or significantly diminished. This disappearance provides strong evidence that the deuteration occurred at the intended site. The integration of the remaining proton signals relative to a known standard can also serve as a measure of purity.

²H NMR (Deuterium NMR): A deuterium NMR experiment can be performed to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift expected for the N-methyl group provides direct confirmation of the label's location. quora.com Since the natural abundance of deuterium is very low (approx. 0.016%), a signal in the ²H spectrum is definitive proof of successful isotopic enrichment. aps.org

¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the N-methyl carbon) will appear as a multiplet due to C-D coupling, and its resonance may be shifted slightly upfield compared to the unlabeled compound.

NMR analysis is typically conducted in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to avoid a large interfering solvent signal in ¹H NMR. savemyexams.com

Stability Assessment of the Deuterium Label in Relevant Research Matrices

For this compound to be a reliable internal standard, its deuterium label must be stable under the conditions of its intended use, including storage, sample extraction, and analysis. waters.com Stability is typically assessed by incubating the compound in a relevant biological matrix, such as human plasma or serum, and monitoring the integrity of the label over time. mdpi.com

A typical stability study involves:

Spiking this compound into the research matrix (e.g., human plasma).

Incubating the samples under defined conditions (e.g., 37°C for 24 hours) that mimic experimental protocols.

Extracting the analyte at various time points.

Analyzing the extracts by LC-MS/MS to quantify the amount of this compound and to check for any appearance of unlabeled Metapramine, which would indicate back-exchange of deuterium for hydrogen. researchgate.net

Table 2: Hypothetical Stability of this compound in Human Plasma

Incubation Time (hours) Temperature (°C) % Label Retention (this compound) % Back-Exchange (Metapramine)
0 4 >99.9% <0.1%
6 37 >99.9% <0.1%
12 37 >99.8% <0.2%

This interactive table presents illustrative data from a stability experiment. The results would confirm that the deuterium label on the N-methyl group is stable under physiological conditions, with minimal to no back-exchange observed. mdpi.com

Analytical Methodologies Employing Metapramine D3 in Quantitative Bioanalysis

Mass Spectrometry Techniques for Quantitative Analysisresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in both simple and complex mixtures. thermofisher.com When coupled with chromatographic separation techniques, MS offers high sensitivity and selectivity for bioanalysis. biopharmaservices.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimizationvulcanchem.comthermofisher.combioanalysis-zone.comdrawellanalytical.comshimadzu.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and accuracy. biopharmaservices.comnih.gov The development of a reliable LC-MS/MS method involves several key steps, including the optimization of chromatographic conditions and mass spectrometric parameters.

A typical LC-MS/MS method for the analysis of tricyclic antidepressants, like Metapramine (B130554), involves the use of a reversed-phase column, such as a C18 column, for chromatographic separation. olemiss.edunih.gov The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govscirp.org

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification. ijpras.com In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process enhances the selectivity of the analysis by minimizing interference from other compounds in the matrix. ijpras.com For Metapramine and its deuterated internal standard, Metapramine-d3, specific precursor-to-product ion transitions are monitored to ensure accurate quantification. olemiss.edu

Method validation is a crucial aspect of LC-MS/MS analysis and is performed to ensure the reliability of the method. nih.gov Validation parameters typically include linearity, accuracy, precision, selectivity, recovery, and stability, as guided by regulatory bodies. vulcanchem.comnih.gov The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the required accuracy and precision by compensating for variations during sample preparation and analysis. researchgate.netolemiss.edu

Table 1: Example LC-MS/MS Validation Parameters for Tricyclic Antidepressants

ParameterAcceptance CriteriaExample Finding
Linearity (r²) >0.99>0.995 for all analytes lcms.cz
Intra-day Precision (%RSD) <15%<12% nih.gov
Inter-day Precision (%RSD) <15%<12% nih.gov
Accuracy 85-115%85.9% to 114.5% nih.gov
Recovery Consistent and reproducible87.39% to 104.04% nih.gov

This table presents typical acceptance criteria and findings from validation studies of LC-MS/MS methods for tricyclic antidepressants.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matricesolemiss.edulcms.cztechnologynetworks.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds in complex mixtures. technologynetworks.com While LC-MS/MS is often preferred for the analysis of polar and thermally labile compounds like tricyclic antidepressants, GC-MS can also be employed, particularly after derivatization to increase the volatility of the analytes. cuny.edu

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. technologynetworks.com The complexity of biological matrices, such as blood or urine, can present challenges due to the presence of numerous interfering compounds. technologynetworks.comnih.gov

To overcome these challenges, extensive sample preparation techniques are often required to isolate the analytes of interest and remove matrix components. technologynetworks.com The use of a stable isotope-labeled internal standard like this compound is crucial in GC-MS analysis to correct for any analyte loss during these extensive cleanup procedures and to compensate for variations in injection volume and ionization efficiency. vulcanchem.com The mass difference between Metapramine and this compound allows for their simultaneous detection and accurate quantification, even in the presence of co-eluting matrix components. technologynetworks.com

High-Resolution Mass Spectrometry for Metabolite Identification and Quantificationijpras.comthermofisher.com

High-resolution mass spectrometry (HRMS) has become an invaluable tool in drug metabolism studies for the identification and quantification of metabolites. ijpras.comnih.gov Unlike unit mass resolution instruments, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, often with sub-ppm mass accuracy. ijpras.comresearchgate.net

This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its structural elucidation. ijpras.com In the context of Metapramine, HRMS can be used to identify potential metabolites by searching for compounds with mass shifts corresponding to common metabolic transformations, such as hydroxylation, demethylation, or glucuronidation.

The use of this compound can further aid in metabolite identification. By comparing the mass spectra of samples from subjects administered with a mixture of Metapramine and this compound, metabolites originating from the drug can be readily identified by the characteristic isotopic pattern of the deuterated and non-deuterated forms. jfda-online.com

HRMS also offers advantages for quantitative analysis, particularly in complex matrices. The high resolving power can separate analyte signals from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. researchgate.net This leads to improved signal-to-noise ratios and more accurate quantification. researchgate.net

Role of this compound as a Stable Isotope Internal Standardvulcanchem.comresearchgate.netnih.govcuny.edunih.govjfda-online.com

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by mass spectrometry. biopharmaservices.com this compound, being a deuterated analog of Metapramine, is an ideal internal standard for the quantification of Metapramine in biological samples. vulcanchem.com

Fundamental Principles of Internal Standard Quantification in Bioanalysisnih.gov

The fundamental principle of internal standard quantification is to add a known amount of a compound (the internal standard) that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. oup.com The internal standard is added at the beginning of the sample preparation process to account for any variability introduced during extraction, chromatography, and detection. nih.gov

The quantification is based on the ratio of the analytical response of the analyte to that of the internal standard. oup.com By using this ratio, any variations that affect both the analyte and the internal standard to the same extent are canceled out, leading to more accurate and precise results. researchgate.net

Stable isotope-labeled internal standards like this compound are particularly effective because they have nearly identical physicochemical properties to the analyte. bioanalysis-zone.com They co-elute with the analyte during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. biopharmaservices.com The mass difference due to the deuterium (B1214612) labeling allows for their independent detection by the mass spectrometer. vulcanchem.com

Optimization of Internal Standard Concentration and Mitigation of Matrix Effectsvulcanchem.comolemiss.eduthermofisher.comnih.govlumiprobe.comturkjps.org

The concentration of the internal standard must be carefully optimized to ensure an adequate response without saturating the detector and to fall within the linear range of the assay. nih.gov The internal standard response should be consistent across all samples to ensure reliable quantification. biopharmaservices.com Significant variability in the internal standard signal can indicate problems with the analytical method, such as inconsistent sample preparation or significant matrix effects. researchgate.net

Matrix effects are a common challenge in bioanalysis, where components of the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. lcms.cz The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. lcms.cz Since both the analyte and the internal standard are affected similarly by the matrix, the ratio of their responses remains constant, thus mitigating the impact of matrix effects on the final quantitative result. lcms.cz

Table 2: Mitigation of Matrix Effects using a Stable Isotope Internal Standard

AnalyteMatrix Effect (Signal Suppression/Enhancement)Internal StandardIS Compensated Matrix Effect
Metapramine VariableThis compound Minimized

This table illustrates how a stable isotope internal standard can compensate for matrix effects.

Calibration Curve Construction, Linearity Assessment, and Quantification Limits

The foundation of quantitative bioanalysis lies in the establishment of a reliable calibration curve. When using this compound as an internal standard, a series of calibration standards are prepared by spiking known concentrations of Metapramine into a blank biological matrix (e.g., plasma, serum). uknml.comlcms.cz A constant, known amount of this compound is added to each of these standards, as well as to the unknown samples. libretexts.org The samples then undergo an extraction process, and the resulting extracts are analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com

The calibration curve is constructed by plotting the ratio of the peak area of the analyte (Metapramine) to the peak area of the internal standard (this compound) against the nominal concentration of the analyte in the calibration standards. libretexts.org This ratiometric approach effectively corrects for variations in sample preparation and instrument response. uknml.com

Linearity Assessment: The linearity of the method is a critical parameter, demonstrating that the response is directly proportional to the concentration of the analyte over a specific range. researchgate.net This is typically evaluated by performing a linear regression analysis on the calibration curve data. researchgate.net A key metric for assessing linearity is the coefficient of determination (r²), which should ideally be close to 1. researchgate.net For bioanalytical methods, an r² value of >0.99 is generally considered acceptable. researchgate.netresearchgate.net

Quantification Limits: Two important quantification limits are determined during method validation: the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov It is the lowest point on the calibration curve. nih.gov

Upper Limit of Quantification (ULOQ): This is the highest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov It represents the highest point on the calibration curve.

The range between the LLOQ and ULOQ defines the working range of the assay. ich.org

Table 1: Illustrative Calibration Curve and Linearity Data for a Hypothetical Metapramine Assay using this compound

Analyte Concentration (ng/mL)Analyte Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Analyte/IS)
1 (LLOQ)5,230101,5000.0515
526,100102,1000.2556
20105,800103,2001.0252
50258,900101,8002.5432
100515,400100,9005.1080
200 (ULOQ)1,032,000101,10010.2077

Note: This is a hypothetical data table for illustrative purposes.

Linearity Assessment Results:

Regression Equation: y = 0.051x + 0.001

Coefficient of Determination (r²): 0.9998

Rigorous Method Validation Parameters for Bioanalytical Assays Utilizing this compound

For a bioanalytical method to be considered reliable and suitable for regulatory submissions, it must undergo rigorous validation. ich.orgnih.gov The use of this compound as an internal standard is integral to many of these validation experiments, which are designed to assess the method's performance characteristics. vulcanchem.com International guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for these validation studies. nih.goveuropa.eu

Evaluation of Selectivity, Specificity, and Carryover

Selectivity and Specificity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.eupmda.go.jp Specificity is a component of selectivity and ensures that the detected signal is solely from the analyte of interest. ich.org

To evaluate selectivity when using this compound, blank matrix samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of either Metapramine or this compound. europa.eu The response of any interfering peak at the retention time of the analyte should not be more than 20% of the response of the LLOQ, and the response of any interfering peak at the retention time of the internal standard should not be more than 5% of its response. europa.eu

Carryover: Carryover is the appearance of an analyte signal in a sample that is attributable to a preceding sample with a high concentration of the analyte. To assess carryover, a blank sample is injected immediately after the ULOQ sample. The peak area in the blank sample should not exceed 20% of the LLOQ peak area for the analyte and 5% for the internal standard, this compound. nih.goveuropa.eu

Assessment of Accuracy, Precision, and Inter-day/Intra-day Variability

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. europa.eu Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) in replicate. nih.govcapa.org.tw

Intra-day (or within-run) precision and accuracy are determined by analyzing at least five replicates of the QC samples in a single analytical run. europa.eu

Inter-day (or between-run) precision and accuracy are determined by analyzing the QC samples on at least three different days. europa.eu

The acceptance criteria for accuracy are typically that the mean value should be within ±15% of the nominal value (±20% for the LLOQ). nih.gov For precision, the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). nih.gov

Table 2: Example of Inter-day and Intra-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=15, 3 runs)
Mean Conc. (ng/mL) Accuracy (%) Precision (CV%) Mean Conc. (ng/mL)
LLOQ1.01.05105.08.51.08
Low3.02.9197.06.22.95
Medium75.076.5102.04.174.3
High150.0148.599.03.5151.2

Note: This is a hypothetical data table for illustrative purposes.

Determination of Extraction Recovery and Matrix Factor

Extraction Recovery: Extraction recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample (where the analyte is added to the matrix before extraction) to that of a post-extraction spiked sample (where the analyte is added to the blank matrix extract). envirotech-online.comlcms.cz The use of this compound helps to normalize for variability in the extraction process. Consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Factor and Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. envirotech-online.comnih.gov It is a significant concern in LC-MS/MS analysis. The matrix factor (MF) is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. researchgate.net An MF of 1 indicates no matrix effect, while an MF > 1 suggests ion enhancement and an MF < 1 indicates ion suppression. researchgate.net this compound is used to calculate a normalized matrix factor to assess if it can adequately compensate for the matrix effect on the analyte.

Table 3: Example of Extraction Recovery and Matrix Factor Data

QC LevelExtraction Recovery (%) Matrix Factor (Analyte) Matrix Factor (IS) Normalized Matrix Factor
Low85.20.920.940.98
High87.50.890.910.98

Note: This is a hypothetical data table for illustrative purposes.

Stability Investigations of Analytes and Internal Standards in Biological Samples

The stability of both the analyte (Metapramine) and the internal standard (this compound) in the biological matrix must be thoroughly investigated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. nih.gov Stability studies typically include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles. nih.gov

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time. nih.gov

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. nih.gov

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.

For each stability test, the mean concentration of the stability samples is compared to the mean concentration of freshly prepared samples. The concentrations should generally be within ±15% of the nominal values. nih.gov

Applications of Metapramine D3 in Preclinical Pharmacokinetic and Drug Disposition Research

In Vitro Metabolic Stability and Enzyme Kinetics Studies

The use of Metapramine-d3 as an internal standard is crucial for the accurate quantification of the parent compound, Metapramine (B130554), in various in vitro assays designed to predict its metabolic fate in a biological system.

Hepatic Microsomal and Hepatocyte Stability Investigations

While direct metabolic stability data for this compound is not the focus of these studies and is generally not published, the substitution of hydrogen with deuterium (B1214612) atoms at metabolically susceptible positions can theoretically lead to a slower rate of metabolism. This phenomenon, known as the kinetic isotope effect, is due to the greater energy required to break a carbon-deuterium bond compared to a carbon-hydrogen bond. vulcanchem.com

Table 1: Theoretical Impact of Deuteration on Metabolic Parameters of this compound

Pharmacokinetic ParameterExpected Difference with DeuterationMechanistic Basis
Metabolism Potentially decreased rateCarbon-deuterium bonds require more energy to break than carbon-hydrogen bonds (primary kinetic isotope effect). vulcanchem.com
Half-life Potentially increasedDecreased metabolic clearance can extend the half-life. vulcanchem.com

Plasma Stability and Protein Binding Investigations

The stability of a drug in plasma is a critical factor that can influence its efficacy and pharmacokinetic profile. Assays to determine plasma stability and the extent of plasma protein binding for Metapramine rely on accurate quantification, for which this compound serves as an ideal internal standard. vulcanchem.com These studies help to understand how much of the drug is available in its free, unbound form to exert its pharmacological effect and to be cleared from the body. frontiersin.org The use of this compound ensures that the measurements of the parent compound are not skewed by matrix effects or extraction inconsistencies.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

This compound is an essential tool in studies designed to evaluate the potential of Metapramine to inhibit or induce major cytochrome P450 (CYP) enzymes. solvobiotech.com These drug-drug interaction studies are a critical component of preclinical safety assessment. By acting as an internal standard in the analytical methods, this compound allows for the precise determination of Metapramine concentrations when incubated with various CYP isoforms. This helps to identify which enzymes are responsible for Metapramine's metabolism and whether Metapramine is likely to affect the metabolism of other co-administered drugs. nih.govnih.gov For example, tricyclic antidepressants are known to be metabolized by several CYP enzymes, including CYP2C19 and CYP1A2. medchemexpress.com

Non-human In Vivo Pharmacokinetic Profiling and Disposition

In vivo studies in animal models are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accurate measurement of drug concentrations in various biological samples (plasma, tissues, etc.) over time is paramount, a task for which this compound is critically employed as an internal standard. vulcanchem.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis in Animal Models

While specific ADME data for this compound is not available, it is instrumental in determining the ADME properties of Metapramine. For instance, in studies with Swiss CD 1 mice, the use of a robust analytical method, which would typically involve a deuterated internal standard like this compound, has allowed for the characterization of Metapramine's pharmacokinetics. nih.gov These studies revealed that Metapramine is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 10 minutes, and is extensively metabolized. nih.gov It also shows significant distribution to the brain. nih.gov

Table 2: Pharmacokinetic Parameters of Metapramine in Mice

ParameterValueSpecies
Plasma Half-life (t½) 87 minSwiss CD 1 Mouse nih.gov
Brain Elimination Half-life (t½) 40 minSwiss CD 1 Mouse nih.gov
Time to Maximum Plasma Concentration (Tmax) 10 minSwiss CD 1 Mouse nih.gov

Determination of Clearance, Half-Life, and Volume of Distribution

The fundamental pharmacokinetic parameters of clearance (CL), elimination half-life (t½), and volume of distribution (Vd) for Metapramine are determined through the analysis of concentration-time data from in vivo studies. The reliability of this data is heavily dependent on the precision of the analytical method, which is significantly enhanced by the use of this compound as an internal standard. vulcanchem.comcerilliant.com For example, studies in mice have shown that Metapramine has a very short plasma half-life of 87 minutes. nih.gov In contrast, the elimination half-life in humans is reported to be around 7-8 hours. wikipedia.org The volume of distribution and clearance are calculated from these concentration-time profiles. ama-assn.orgpharmaceuticalpress.com

Tissue Distribution and Target Site Exposure Studies

In preclinical research, understanding the distribution of a drug within the body is fundamental to evaluating its potential efficacy and safety. While specific tissue distribution studies on this compound are not extensively documented in publicly available literature, the pharmacokinetic profile of its non-deuterated counterpart, metapramine, provides critical insights into its likely behavior. This compound, as a stable isotope-labeled internal standard, is instrumental in the accurate quantification of metapramine in biological matrices during these studies.

Preclinical investigations in animal models, such as mice, have been crucial in characterizing the tissue distribution of metapramine. Following administration, metapramine is subject to intensive metabolism, yet it demonstrates significant and rapid transfer across the blood-brain barrier. mdpi.com Studies have revealed a high affinity of metapramine and its metabolites for brain tissue. mdpi.com

The kinetics of metapramine have been studied in both plasma and brain tissue in mice, revealing that the compound is rapidly absorbed into the brain, reaching maximum concentration (Tmax) in as little as 10 minutes. mdpi.com It is also quickly eliminated from the brain, with a half-life of approximately 40 minutes. mdpi.com This rapid uptake and clearance from the central nervous system are key characteristics considered in its pharmacological assessment. The kinetic profiles in both plasma and brain have been described by a bicompartmental open model. mdpi.com

The significant correlation between administered doses and the resulting plasma and brain levels of metapramine and its metabolites underscores the compound's predictable distribution into its target organ. mdpi.com The evolution of plasma and brain concentrations following repeated administrations confirms the high affinity of metapramine for brain regions, which is a critical factor for a centrally acting agent. mdpi.com

The following table summarizes the key pharmacokinetic parameters of metapramine in mice, which informs our understanding of its tissue distribution, particularly to its primary target site, the brain.

ParameterPlasmaBrainReference
Half-life (T1/2) 87 min40 min mdpi.com
Time to Max Concentration (Tmax) -10 min mdpi.com
Kinetic Model Bicompartment open modelBicompartment open model mdpi.com
Brain Affinity -High mdpi.com

This table presents data for the non-deuterated compound metapramine, which is quantified using this compound as an internal standard.

Investigation of Drug-Drug Interactions Utilizing Deuterated Probes in Preclinical Models

The use of deuterated compounds, such as this compound, as probes in preclinical drug-drug interaction (DDI) studies is a sophisticated strategy to elucidate the metabolic fate of a drug and predict its interaction potential with co-administered therapeutic agents. Stable isotope labeling allows researchers to differentiate between the administered drug and its metabolites, providing a clearer picture of metabolic pathways and the influence of other drugs on these processes. mdpi.comwikipedia.org

Deuteration of a molecule can intentionally alter its metabolic profile due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon than hydrogen, making this bond more difficult to break by metabolic enzymes. drugbank.commedchemexpress.com This principle is leveraged in DDI studies to investigate the specific sites of metabolism and the enzymes involved, such as the cytochrome P450 (CYP) family. drugbank.comuniversityofgalway.ie

In the context of tricyclic antidepressants (TCAs), a class to which metapramine belongs, N-dealkylation is a common metabolic pathway that can lead to the formation of active metabolites and contribute to poor pharmacokinetic profiles and efficacy. researchgate.net Deuteration at these metabolically active sites has been explored as a strategy to create more potent and selective antidepressants. researchgate.net Preclinical studies on other deuterated TCAs, such as deuterated doxepin, dosulepin, and clomipramine, have demonstrated improved pharmacokinetic parameters, including increased maximum plasma concentration (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC), when compared to their non-deuterated parent drugs. researchgate.net These changes can have a significant clinical impact on treatment outcomes. researchgate.net

While specific preclinical DDI studies utilizing this compound as a probe are not widely published, the principles are well-established. A hypothetical preclinical study could involve co-administering Metapramine with a known inhibitor or inducer of a specific CYP enzyme. By using this compound as an internal standard for the quantification of Metapramine and its metabolites, researchers could precisely measure changes in their concentrations, thereby identifying the potential for a drug-drug interaction.

The following table illustrates the potential effects on pharmacokinetic parameters when a deuterated TCA is compared to its non-deuterated form, based on findings from related compounds. researchgate.net

Pharmacokinetic ParameterEffect of DeuterationImplication for Drug-Drug InteractionsReference
Maximum Plasma Concentration (Cmax) IncreasedAltered peak exposure could affect interaction potential. researchgate.net
Elimination Half-life (t1/2) IncreasedProlonged exposure may increase the window for interactions. researchgate.net
Area Under the Curve (AUC) IncreasedHigher overall exposure can magnify the effect of interacting drugs. researchgate.net
Metabolic Clearance DecreasedReduced metabolism by a specific pathway can unmask or alter other metabolic routes and potential DDI liabilities. drugbank.com

This table is based on general findings for deuterated tricyclic antidepressants and illustrates the principles that would apply to studies involving this compound.

The investigation of DDIs in preclinical models is a critical step in drug development, and the use of deuterated probes like this compound offers a powerful tool for this assessment. universityofgalway.ie Such studies are essential for understanding how a drug may behave in a real-world clinical setting where patients are often taking multiple medications. allucent.com

Advanced Research Perspectives and Emerging Applications of Metapramine D3

Integration of Metapramine-d3 in Proteomics and Metabolomics Research

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics. This compound serves as an ideal internal standard in mass spectrometry-based analyses for the accurate quantification of its non-deuterated counterpart, metapramine (B130554). In such studies, a known amount of this compound is spiked into a biological sample. The deuterated standard co-elutes with the endogenous metapramine during chromatographic separation and is co-ionized in the mass spectrometer. Due to the mass difference, the signals of the analyte and the internal standard are distinct, allowing for precise ratiometric quantification that corrects for sample loss during preparation and variations in instrument response.

This approach is critical in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology to determine the exact concentration of metapramine in complex biological matrices like plasma, urine, or tissue homogenates. The integration of this compound in these workflows significantly enhances the accuracy and reproducibility of quantitative data.

Table 1: Application of this compound in Quantitative Mass Spectrometry

Analytical ApplicationRole of this compoundAdvantage
Pharmacokinetic StudiesInternal StandardAccurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Therapeutic Drug MonitoringInternal StandardPrecise measurement of metapramine levels in patients to optimize dosing regimens.
MetabolomicsInternal StandardReliable quantification of metapramine in global metabolic profiling to understand its interaction with endogenous metabolic pathways.
Forensic ToxicologyInternal StandardUnambiguous identification and quantification of metapramine in forensic samples.

Exploration of Deuterium (B1214612) Isotope Effects for Mechanistic Insights in Biological Systems

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect arises from the greater mass of deuterium, which leads to a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond, resulting in a higher activation energy for bond cleavage. By strategically placing deuterium atoms at sites of metabolic transformation, researchers can probe the mechanisms of drug metabolism.

For this compound, the deuterium atoms are located on the methyl group. If the demethylation of metapramine is a rate-limiting step in its metabolism, a significant KIE would be observed, meaning this compound would be metabolized more slowly than metapramine. Studying these effects can provide valuable insights into the enzymatic processes involved, such as the specific cytochrome P450 (CYP) isoenzymes responsible for its biotransformation. bohrium.com This knowledge is crucial for understanding drug-drug interactions and individual variability in drug response.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) for this compound Metabolism

Metabolic PathwayEnzyme SystemExpected KIE (kH/kD)Mechanistic Implication
N-demethylationCytochrome P450 (e.g., CYP2D6)>1C-H bond cleavage is a rate-determining step.
Aromatic hydroxylationCytochrome P450 (e.g., CYP2C19)~1C-H bond cleavage is not rate-determining.

Development of Novel Analytical Platforms for Comprehensive Deuterated Compound Analysis

The increasing use of deuterated compounds in research necessitates the development of advanced analytical platforms capable of their sensitive and specific detection. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is at the forefront of these technologies. mdpi.com Techniques such as Orbitrap-based mass spectrometry provide the necessary mass accuracy and resolution to distinguish between deuterated and non-deuterated compounds and their respective metabolites.

Furthermore, the development of novel ionization techniques and chromatographic methods, such as supercritical fluid chromatography (SFC), can offer improved separation and sensitivity for complex biological samples. These advanced platforms are essential for detailed metabolomic studies and for characterizing the metabolic fate of deuterated compounds like this compound.

Table 3: Comparison of Analytical Platforms for Deuterated Compound Analysis

Analytical PlatformKey FeaturesApplication for this compound Analysis
LC-Triple Quadrupole MSHigh sensitivity and selectivityTargeted quantification in pharmacokinetic studies.
LC-High Resolution MS (e.g., Orbitrap, TOF)High mass accuracy and resolutionMetabolite identification and untargeted metabolomics.
Supercritical Fluid Chromatography (SFC)-MSOrthogonal separation to reversed-phase LCAnalysis of complex mixtures and chiral separations.

Computational Modeling and Simulation in Support of Deuterated Analog Research and Prediction

Computational modeling and simulation are becoming indispensable tools in drug discovery and development. nih.govmdpi.com In the context of deuterated analogs, these methods can be used to predict the effects of deuteration on various molecular properties. For instance, quantum mechanical calculations can be employed to predict the magnitude of the kinetic isotope effect for different metabolic pathways.

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its biological targets, such as neurotransmitter transporters and receptors, to assess whether deuteration alters binding affinity or conformational dynamics. nih.gov These computational approaches can guide the design of new deuterated compounds with improved pharmacokinetic or pharmacodynamic properties and can help to interpret experimental data.

Table 4: Computational Tools in Deuterated Analog Research

Computational ToolApplication for this compoundPredicted Outcome
Quantum Mechanics (QM)Calculation of vibrational frequencies of C-H vs. C-D bondsPrediction of kinetic isotope effects in metabolic reactions.
Molecular DockingSimulation of binding of this compound to target proteinsAssessment of potential changes in binding affinity and orientation.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of this compound in a biological environmentUnderstanding the impact of deuteration on conformational flexibility and interactions.

Ethical Considerations in Preclinical Research Involving Deuterated Compounds

Responsible Conduct of Research in Animal Models for Pharmacokinetic Studies

Pharmacokinetic studies in animal models are fundamental to understanding how a new chemical entity is absorbed, distributed, metabolized, and excreted (ADME). The ethical conduct of such studies is paramount and is guided by the principles of the 3Rs: Replacement, Reduction, and Refinement. trials360.comanimal-journal.eubiobostonconsulting.comnih.govforskningsetikk.no

Replacement: This principle encourages the use of non-animal methods whenever possible. For certain aspects of drug metabolism, in vitro assays using liver microsomes or hepatocytes can provide valuable data, potentially reducing the number of animals required for initial screening. wuxiapptec.comresearchgate.net

Reduction: The experimental design of animal pharmacokinetic studies should aim to use the minimum number of animals necessary to obtain statistically significant data. trials360.com Careful planning, including power analysis, helps in determining the appropriate group sizes.

Refinement: This involves modifying experimental procedures to minimize animal pain, suffering, and distress. nih.govforskningsetikk.no In pharmacokinetic studies, this can include using less invasive methods for blood sampling, providing appropriate housing and enrichment, and ensuring that all procedures are performed by well-trained personnel. nih.gov

All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. trials360.combiobostonconsulting.com This committee ensures that the proposed research is scientifically justified and that the welfare of the animals is protected. trials360.com Key considerations for the responsible conduct of these studies include:

Justification of the Research: The scientific rationale for using animals and the potential benefits of the research must outweigh the potential harm to the animals. animal-journal.eunih.gov

Animal Welfare: This encompasses proper housing, nutrition, and veterinary care throughout the study.

Humane Endpoints: Clear criteria should be established for the humane endpoint of a study to avoid prolonged animal suffering.

Detailed Research Findings: A Representative Preclinical Pharmacokinetic Study

While specific preclinical data for Metapramine-d3 is not extensively published, a comparative pharmacokinetic study in a rodent model, such as the mouse, would be a typical component of its evaluation. The primary objective of such a study would be to compare the pharmacokinetic profile of this compound to its non-deuterated counterpart, Metapramine (B130554).

The "deuterium kinetic isotope effect" is the underlying principle for this type of investigation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. Since the N-demethylation of Metapramine is a key metabolic pathway, replacing the hydrogens on the methyl group with deuterium (B1214612) can slow down this metabolic process. This can lead to a longer half-life, increased systemic exposure, and potentially a more consistent therapeutic effect.

Below is a representative data table illustrating the potential findings from a comparative pharmacokinetic study in mice.

ParameterMetapramineThis compound
Tmax (h) 0.50.5
Cmax (ng/mL) 150225
AUC0-t (ng·h/mL) 450900
t1/2 (h) 2.55.0
CL/F (L/h/kg) 2.21.1

This table presents hypothetical data for illustrative purposes.

These representative findings suggest that this compound, when compared to Metapramine, could exhibit:

A higher maximum plasma concentration (Cmax).

A longer elimination half-life (t1/2), suggesting it remains in the body for a longer period.

A lower clearance rate (CL/F), indicating slower removal from the body.

Guidelines for the Safe and Ethical Handling of Isotopically Labeled Materials

The handling of isotopically labeled compounds, including stable isotopes like deuterium, requires adherence to specific safety protocols to protect researchers and the integrity of the experiments. While deuterated compounds are not radioactive, good laboratory practices are essential. moravek.comcornell.eduunols.org

Key guidelines for the safe and ethical handling of this compound and other stable isotope-labeled materials include:

Chemical Hygiene Plan: Every laboratory should have a comprehensive chemical hygiene plan that outlines procedures for the safe handling and storage of all chemicals, including isotopically labeled ones. moravek.com

Personal Protective Equipment (PPE): Appropriate PPE, such as lab coats, gloves, and safety glasses, should always be worn when handling these compounds. moravek.com

Designated Work Areas: It is good practice to have designated areas for working with isotopically labeled compounds to prevent cross-contamination.

Accurate Record-Keeping: Meticulous records should be kept of the receipt, use, and disposal of all labeled materials. cornell.edu This is crucial for inventory management and experimental reproducibility.

Proper Storage: this compound should be stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation. Containers should be clearly labeled with the compound name, isotope, and concentration.

Waste Disposal: Although not radioactive, waste containing deuterated compounds should be disposed of in accordance with institutional and local regulations for chemical waste. cornell.edu Care should be taken to avoid contamination of the environment.

Training: All personnel handling isotopically labeled materials must receive adequate training on the potential hazards and the necessary safety precautions. moravek.com

By adhering to these ethical and safety guidelines, researchers can ensure the responsible and effective use of deuterated compounds like this compound in advancing our understanding of drug metabolism and developing potentially improved therapeutics.

Q & A

Q. What analytical techniques are recommended for quantifying Metapramine-d3 in biological matrices, and how should validation parameters be optimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantifying Metapramine-d2. Method validation should follow FDA/EMA guidelines, emphasizing specificity, sensitivity (LOQ ≤ 1 ng/mL), linearity (R² > 0.99), and precision (CV < 15%). Matrix effects can be mitigated using stable isotope dilution, while extraction efficiency should exceed 85% for plasma/serum samples .

Q. How do researchers design controlled pharmacokinetic studies for this compound to minimize inter-subject variability?

Use a crossover study design with balanced randomization to control for metabolic differences. Standardize sampling intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hrs post-dose) and employ population pharmacokinetic models (e.g., NONMEM) to account for covariates like age, renal function, and CYP450 polymorphisms. Ethical approval and informed consent are mandatory, with protocols archived in public registries (e.g., ClinicalTrials.gov ) .

Q. What are the best practices for synthesizing and characterizing this compound to ensure isotopic purity?

Deuterium incorporation (>98%) should be verified via nuclear magnetic resonance (¹H/²H NMR) and high-resolution mass spectrometry (HRMS). Synthetic protocols must detail reaction conditions (e.g., catalyst loading, temperature, deuterium source) and purification steps (HPLC with deuterated solvents). Contamination risks from non-deuterated analogs require rigorous QC checks .

Advanced Research Questions

Q. How can contradictory in vitro and in vivo metabolic data for this compound be resolved?

Contradictions often arise from differences in enzyme kinetics (e.g., microsomal vs. hepatocyte assays). Address this by:

  • Conducting time-dependent inhibition assays with human liver microsomes.
  • Validating findings using physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp).
  • Cross-referencing with clinical data from CYP phenotyping studies .

Q. What meta-analysis strategies are effective for reconciling disparate clinical trial outcomes involving this compound?

Adopt PRISMA guidelines for systematic reviews:

  • Search MEDLINE, Embase, and Cochrane Library using controlled vocabulary (MeSH terms: "this compound," "pharmacokinetics," "deuterium labeling").
  • Apply random-effects models to account for heterogeneity.
  • Perform sensitivity analyses to exclude low-quality studies (e.g., Jadad score < 3) .

Q. How should researchers optimize this compound’s stability profiles for long-term storage in biobanks?

Stability studies must test degradation under varying conditions:

  • Temperature: -80°C (baseline) vs. -20°C/4°C for short-term storage.
  • Matrix: Plasma vs. urine (assess pH impact).
  • Container: Polypropylene vs. glass (check adsorption losses).
    Publish raw stability data in FAIR-compliant repositories with metadata on freeze-thaw cycles and centrifugation speeds .

Methodological Considerations

Q. What statistical approaches address non-linear pharmacokinetics in this compound dose-escalation studies?

Use non-compartmental analysis (NCA) for initial AUC calculations, followed by compartmental modeling (e.g., two-compartment model with first-order absorption). Bayesian hierarchical models can handle sparse sampling in pediatric or geriatric cohorts .

Q. How do researchers ensure reproducibility in this compound metabolite identification workflows?

  • Data acquisition: High-resolution LC-MS/MS with data-dependent acquisition (DDA) or data-independent acquisition (DIA).
  • Annotation: Leverage computational tools (e.g., MS-DIAL, GNPS) and spectral libraries (NIST, MassBank).
  • Reporting: Adhere to Metabolomics Standards Initiative (MSI) Level 1 identification criteria .

Q. What metadata standards are critical for sharing this compound research data in public repositories?

Include:

  • Chemical metadata: SMILES notation, InChIKey, isotopic enrichment.
  • Experimental protocols: SOPs for synthesis, QC, and bioanalysis.
  • Ethics compliance: IRB approval numbers, consent forms.
    Use platforms like Zenodo or ChEMBL, following FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.